molecular formula C23H17IN2O2 B15227987 N-(3-iodophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

N-(3-iodophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B15227987
M. Wt: 480.3 g/mol
InChI Key: QXAMRLRTMRGGOR-UHFFFAOYSA-N
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Description

N-(3-Iodophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a 4-methoxyphenyl substituent at the quinoline C2 position and a 3-iodophenyl group attached via a carboxamide linkage at the C4 position. The methoxy group at the para position of the phenyl ring may contribute to improved solubility and metabolic stability compared to non-polar substituents.

Properties

Molecular Formula

C23H17IN2O2

Molecular Weight

480.3 g/mol

IUPAC Name

N-(3-iodophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H17IN2O2/c1-28-18-11-9-15(10-12-18)22-14-20(19-7-2-3-8-21(19)26-22)23(27)25-17-6-4-5-16(24)13-17/h2-14H,1H3,(H,25,27)

InChI Key

QXAMRLRTMRGGOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-iodophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide typically involves multiple steps:

    Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with methoxybenzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Iodination: The iodophenyl group is introduced through an electrophilic aromatic substitution reaction, where the methoxyphenylquinoline intermediate is treated with iodine and an oxidizing agent such as silver nitrate.

    Formation of Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the iodophenylmethoxyphenylquinoline intermediate with an appropriate amine and a coupling reagent like carbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the iodophenyl group, converting it to a phenyl group.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide.

Major Products

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: Phenyl-substituted quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-iodophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential as an anticancer agent, given the biological activity of quinoline derivatives.

    Industry: Utilized in the development of organic electronic materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The quinoline core is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes, which is a mechanism of action for its anticancer properties.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Quinoline-4-Carboxamides

Compound Name Substituents (Quinoline C2 / Amide Group) Melting Point (°C) Purity (HPLC) Key Functional Groups
Target Compound 2-(4-methoxyphenyl), N-(3-iodophenyl) Not Reported Not Reported Iodo, Methoxy
5a1 () 2-(2-(3-(4-methylpiperazin-1-yl)propanamido)phenyl), N-(3-dimethylaminopropyl) 182.3–184.2 99.4% Piperazine, Dimethylamino
5a2 () 2-(2-(3-(pyrrolidin-1-yl)propanamido)phenyl), N-(3-dimethylaminopropyl) 176.7–178.1 98.8% Pyrrolidine, Dimethylamino
7e () 2-(4-methoxyphenyl), N-phenyl, 6-(thiophen-2-yl) Not Reported Not Reported Methoxy, Thiophene
Compound 35 () 6-fluoro, N-(2-(3,3-difluoropyrrolidin-1-yl)ethyl) Not Reported Not Reported Fluoro, Difluoropyrrolidine
FAP Inhibitor () 6-methoxy, N-(2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl) Not Reported Not Reported Methoxy, Cyano, Difluoropyrrolidine

Key Observations :

  • Substituent Effects : The target compound’s 3-iodophenyl group distinguishes it from analogs with smaller halogens (e.g., fluoro in Compound 35) or heterocycles (e.g., thiophene in 7e). Iodine’s large atomic radius may enhance halogen bonding but reduce solubility compared to methoxy or amine-containing derivatives .
  • Methoxy Group: Shared with 7e and the FAP inhibitor, the 4-methoxyphenyl group likely improves π-π stacking and metabolic stability compared to non-substituted phenyl rings .
  • Amide Modifications : Derivatives like 5a1–5a4 feature tertiary amines (e.g., piperazine, pyrrolidine), which enhance water solubility and bioavailability compared to the target’s iodophenyl group .

Pharmacological and Functional Comparisons

Key Observations :

  • Antimicrobial Activity : While 5a1–5a4 show potent antibacterial effects (MIC: 0.5–2 µg/mL), the target compound’s iodine substituent may shift activity toward eukaryotic targets (e.g., kinases or proteases) due to enhanced hydrophobic interactions .
  • Enzyme Inhibition : The FAP inhibitor’s low IC50 (8.5 nM) highlights the importance of methoxy and difluoropyrrolidine groups in enzyme binding. The target’s iodine could similarly enhance affinity via halogen bonding in enzyme active sites .

Biological Activity

N-(3-iodophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide is a member of the quinoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Quinoline Derivatives

Quinoline derivatives, including this compound, are known for their diverse biological properties. They have been studied extensively for their roles as antimicrobial , anticancer , and anti-inflammatory agents . The unique structural features of this compound may contribute to its interaction with various biological macromolecules, leading to significant therapeutic effects.

The mechanism of action for this compound involves interactions with specific enzymes or receptors. Quinoline derivatives often act by inhibiting key enzymes or modulating receptor activity, which can lead to various biological effects:

  • Enzyme Inhibition : Many quinoline derivatives inhibit enzymes such as alkaline phosphatases (APs), which play critical roles in various physiological processes. For instance, related compounds have shown significant inhibition against human tissue-nonspecific alkaline phosphatase (h-TNAP), with IC50 values in the low nanomolar range .
  • Receptor Modulation : Some quinolines have been identified as modulators of cellular receptors involved in cancer pathways, potentially leading to reduced tumor growth and proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For example, structural modifications in quinolines have led to compounds with enhanced potency against various cancer cell lines. This compound may exhibit similar properties due to its structural analogies with known anticancer agents.

CompoundCell LineIC50 (µM)Reference
3jh-TNAP22 ± 1
3eh-IAP34 ± 10
3ah-GCAP150 ± 70

Antimicrobial Activity

The compound's iodine substitution may enhance its antimicrobial properties. Studies on related iodo-quinoline derivatives have demonstrated significant activity against various pathogens, suggesting that this compound could serve as a scaffold for developing new antimicrobial agents.

PathogenMinimum Inhibitory Concentration (MIC)Reference
S. epidermidis< 10 µg/mL
K. pneumoniae< 20 µg/mL
C. parapsilosis< 15 µg/mL

Case Studies

  • Inhibition of Alkaline Phosphatases : A series of quinoline-4-carboxylic acid derivatives were synthesized and evaluated for their inhibitory effects on human alkaline phosphatases. The most potent inhibitors showed IC50 values significantly lower than traditional inhibitors, highlighting the potential of modifying quinoline structures to enhance biological activity .
  • Antimicrobial Screening : In vitro studies on iodo-quinoline derivatives indicated promising antibacterial activity against common pathogens like Staphylococcus epidermidis and Klebsiella pneumoniae. The presence of iodine in the structure was crucial for enhancing antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-iodophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the quinoline core via condensation reactions, such as the Pfitzinger reaction or Friedländer synthesis, using substituted anilines and ketones.
  • Step 2 : Introduction of the 4-methoxyphenyl group at the 2-position via Suzuki-Miyaura coupling, requiring a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative .
  • Step 3 : Carboxamide formation at the 4-position using coupling reagents like EDCI/HOBt or CDI to activate the carboxylic acid intermediate .
  • Critical Note : The 3-iodophenyl group may require halogen exchange or directed ortho-iodination under acidic conditions .

Q. How is the structural identity of this compound validated in synthetic workflows?

  • Methodological Answer : Key analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; iodophenyl aromatic protons at δ 7.2–7.6 ppm) .
  • HPLC-MS : Ensures purity (>95%) and verifies molecular weight (e.g., [M+H]+ expected at ~525 m/z) .
  • X-ray Crystallography : Resolves conformational details, particularly for the quinoline core and substituent geometry .

Advanced Research Questions

Q. What strategies address discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Contradictions in bioactivity (e.g., IC₅₀ variations) may arise from:

  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or solvent carriers (DMSO vs. PEG). Standardize protocols using guidelines like NIH/NCATS Assay Guidance Manual .
  • Structural Analog Comparison : Compare with derivatives (e.g., 4-methoxy vs. 4-ethoxy substituents) to isolate electronic or steric effects on target binding .
  • Dose-Response Replication : Perform triplicate experiments with positive controls (e.g., staurosporine for kinase inhibition) to validate potency .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?

  • Methodological Answer :

  • Substituent Modulation : Replace the 3-iodophenyl group with bromo or trifluoromethyl groups to assess halogen bonding vs. hydrophobic interactions .
  • Quinoline Core Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 6-position to enhance π-stacking with enzyme active sites .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity using regression models .

Q. What computational methods predict binding modes of this compound with kinase targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to simulate interactions with ATP-binding pockets (e.g., EGFR or CDK2). Validate with co-crystallized ligands (PDB: 1M17) .
  • MD Simulations : Perform 100-ns trajectories in GROMACS to assess stability of hydrogen bonds (e.g., between carboxamide and kinase hinge region) .
  • QM/MM Calculations : Evaluate electronic effects of iodine substitution on binding affinity using Gaussian or ORCA .

Critical Analysis of Evidence

  • Synthesis : and provide validated protocols for quinoline carboxamide synthesis, but iodination steps require optimization (e.g., NIS in TFA vs. I₂/HIO₃) .
  • Bioactivity : highlights potency trends among analogs, but assay variability (e.g., 7.7 μM vs. 9.6 μM for similar compounds) necessitates standardized testing .

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